molecular formula C11H10Cl2N4 B611327 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine CAS No. 1609960-30-6

6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine

Cat. No. B611327
M. Wt: 269.13
InChI Key: URWCXPXBBITYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available on the synthesis of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine”. However, the synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts2.



Molecular Structure Analysis

The molecular structure analysis of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine” is not directly available. However, a study on a similar compound, N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, shows that the theoretical vibrational spectra were calculated using the B3LYP method with 6-31G(d,p) basis set3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine”. However, similar compounds have been studied for their chemical transformations4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine” are not directly available. However, a similar compound, N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, was studied for its vibrational spectra3.


Scientific Research Applications

Crystallographic Studies

  • Crystallographic Analysis : 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, known as DDMP, has been studied for its binding specificity through crystallographic analysis. The molecular conformation shows the dichlorophenyl ring nearly perpendicular to the pyrimidine ring, which is coplanar with its 2,4,6-substituents (Cody, 1983).

Analytical Methodology

  • Quantitative Analysis in Plasma : A gas-liquid chromatographic method was developed for measuring DDMP in human plasma. This method involves extraction from an alkaline medium into ethyl acetate and uses a 63Ni constant-current electron-capture detector (Cridland & Weatherley, 1977).

Synthesis and Process Research

  • Synthesis of Related Compounds : Research on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a related compound, involved cyclization and chlorination processes. This compound is an important intermediate in synthesizing anticancer drugs like dasatinib (Guo Lei-ming, 2012).

Therapeutic Research and Mechanism

  • Effects on Folic Acid Metabolism : Studies on the hematological effects of DDMP, an antagonist of folic acid metabolism, have shown delayed effects characteristic of folic acid deficiency in various animal models (Hamilton et al., 1954).

Impact on Pregnancy

  • Effect on Pregnancy and Rat Fetus : DDMP, when administered to pregnant rats, led to stunting or fetal death following implantation. This effect could be moderated by the administration of leucovorin (Thiersch, 1954).

Chemical Synthesis and Properties

  • Synthesis of Tetrahydropteridine C6-stereoisomers : The synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, involved the use of chiral N1-protected vicinal diamines derived from amino acids condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone (Bailey et al., 1992).

Antihypertensive Research

  • Antihypertensive Activity Studies : Research on derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine revealed significant antihypertensive activity in spontaneously hypertensive rats, indicating potential therapeutic applications (Bennett et al., 1981).

Drug Discovery and Development

  • Drug-likeness Approach in Histamine Receptor Ligands : Studies on 2-aminopyrimidines containing derivatives of DDMP for their binding affinity to histamine receptors have provided insights into developing potential H3R ligands with high affinity and selectivity (Sadek et al., 2014).

Future Directions

There is no specific information available on the future directions of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine”. However, similar compounds are being studied for their potential applications9.


properties

IUPAC Name

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWCXPXBBITYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine

CAS RN

1609960-30-6
Record name TH-287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TH-287
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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